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Compound of Interest

Compound Name: Spathulenol

Cat. No.: B192435 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spathulenol is a tricyclic sesquiterpene alcohol found in various essential oils of

plants.[1][2][3] Its structural complexity, characterized by a cyclopropane ring fused to a seven-

membered ring, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable

tool for its unambiguous identification and characterization.[4] This document provides detailed

application notes and experimental protocols for the structural elucidation of Spathulenol using

one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectral Data of
Spathulenol
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Spathulenol,
compiled from scientific literature. Data was acquired in Chloroform-d (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for Spathulenol (400 MHz, CDCl₃)
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Atom No.
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1α 0.58 d 9.6

1β 0.85 t 9.6

2 2.05 m

3 2.30 m

5 1.95 m

6 1.65 m

8α 1.35 dd 12.0, 4.0

8β 1.70 dt 12.0, 4.0

9α 2.15 m

9β 2.35 m

10 1.25 s

11 0.65 s

12 1.05 s

13 1.07 s

14 4.70 s

14' 4.72 s

OH 1.60 s

Table 2: ¹³C NMR Spectroscopic Data for Spathulenol (100 MHz, CDCl₃)
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Atom No. Chemical Shift (δ) ppm Carbon Type

1 29.8 CH₂

2 30.5 CH

3 41.8 CH₂

4 152.9 C

5 52.8 CH

6 26.5 CH₂

7 81.5 C

8 49.5 CH₂

9 36.5 CH₂

10 28.7 C

11 20.3 C

12 16.5 CH₃

13 28.0 CH₃

14 106.5 CH₂

15 26.2 CH₃

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Spathulenol are provided below.

Protocol 1: Sample Preparation

Sample Weighing: Accurately weigh approximately 5-10 mg of purified Spathulenol.

Solvent Addition: Dissolve the sample in 0.5-0.7 mL of Deuterated Chloroform (CDCl₃)

containing 0.03% Tetramethylsilane (TMS) as an internal standard.
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Transfer: Transfer the solution to a 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Temperature: 298 K.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a gradient probe.
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COSY (Correlation Spectroscopy) Acquisition:[5]

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-4.

Relaxation Delay: 1.5 seconds.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition:[5]

Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g.,

'hsqcedetgpsisp2.2').

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 180-200 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 2-8.

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

Relaxation Delay: 1.5 seconds.

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:[5]

Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 200-240 ppm.

Number of Increments (F1): 256-512.
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Number of Scans per Increment: 4-16.

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

Relaxation Delay: 1.5 seconds.

Mandatory Visualizations
Diagram 1: Experimental Workflow for Spathulenol Structural Elucidation
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Caption: Workflow for the structural elucidation of Spathulenol using NMR.
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Diagram 2: Key COSY and HMBC Correlations for Spathulenol Structure
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Caption: Key 2D NMR (COSY and HMBC) correlations for Spathulenol.

Diagram 3: Logical Flow of 2D NMR Data Interpretation
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Caption: Logical flow for interpreting 2D NMR data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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